5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid
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Overview
Description
5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid involves several steps. One common method involves the reaction of 2-chloropyrimidine with methylamine to form the intermediate 2-chloropyrimidin-4-yl(methyl)amine. This intermediate is then reacted with 2-methylbenzoic acid under specific conditions to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-((2-Chloropyrimidin-4-yl)(methyl)amino)-2-methylbenzoic acid can be compared with other pyrimidine derivatives, such as:
2-Chloro-5-fluoropyrimidine: This compound is used in the synthesis of benzamide scaffolds and has potent antagonistic activity against P2X7 receptors.
4-Chloro-2-methylthiopyrimidine: Used in the synthesis of KDR kinase inhibitors and as a building block in medicinal chemistry.
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
The uniqueness of this compound lies in its specific chemical structure, which allows for unique interactions with biological targets and its potential for diverse applications in scientific research .
Properties
Molecular Formula |
C13H12ClN3O2 |
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Molecular Weight |
277.70 g/mol |
IUPAC Name |
5-[(2-chloropyrimidin-4-yl)-methylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-3-4-9(7-10(8)12(18)19)17(2)11-5-6-15-13(14)16-11/h3-7H,1-2H3,(H,18,19) |
InChI Key |
XXNZTAHHSZOCRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C2=NC(=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
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